gamma-Coniceine
Overview
Description
Gamma-Coniceine is a naturally occurring alkaloid found predominantly in the plant poison hemlock (Conium maculatum). It is a precursor to the more well-known alkaloid coniine. This compound is a piperidine alkaloid and is known for its toxic properties, which have been historically significant due to its presence in poison hemlock, famously used in the execution of Socrates .
Mechanism of Action
Target of Action
Gamma-Coniceine, also known as 6-Propyl-2,3,4,5-tetrahydropyridine, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast synaptic transmission in the central and peripheral nervous system .
Mode of Action
this compound acts as an antagonist to the nicotinic acetylcholine receptors This inhibition of the nervous system can lead to severe consequences, including suffocation in mammals .
Biochemical Pathways
The biosynthesis of this compound commences by carbon backbone formation from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, and non-enzymatic cyclization leads to this compound, the first hemlock alkaloid in the pathway . Ultimately, reduction of this compound to coniine is facilitated by NADPH-dependent this compound reductase .
Result of Action
The primary result of this compound’s action is the inhibition of the nervous system, which can lead to suffocation in mammals . This is due to its antagonistic effect on the nicotinic acetylcholine receptors, which play a crucial role in transmitting signals in the nervous system .
Action Environment
The synthesis of this compound in plants like poison hemlock (Conium maculatum) can vary greatly under different environmental conditions and between varieties . Variations were even found between 2- or 4-hour periods of a day and between days . .
Biochemical Analysis
Biochemical Properties
Gamma-Coniceine plays a significant role in biochemical reactions. It is involved in the biosynthesis of coniine, a process that begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks catalyzed by polyketide synthase . A transamination reaction incorporates nitrogen from L-alanine, leading to the non-enzymatic cyclization of this compound . This compound interacts with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent this compound reductase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It acts as a nicotinic acetylcholine receptor antagonist, leading to the inhibition of the nervous system
Molecular Mechanism
The molecular mechanism of this compound involves several steps. After the formation of the carbon backbone, a transamination reaction incorporates nitrogen from L-alanine . This is followed by non-enzymatic cyclization to form this compound . Finally, the reduction of this compound to coniine is facilitated by NADPH-dependent this compound reductase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the authors of one study observed that respiration was first stimulated and then depressed during their animal testing
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that this compound caused respiratory stimulation and depression at dosages of 0.3–1 mg/kg
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the formation of coniine . This pathway involves interactions with enzymes such as polyketide reductase, L-alanine:5-keto-octanal aminotransferase, and NADPH-dependent this compound reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Coniceine is synthesized in plants through a series of biochemical reactions. The biosynthesis begins with the formation of a polyketoacid from eight acetate units. This polyketoacid undergoes cyclization through an aminotransferase enzyme, forming this compound via reduction by an NADPH-dependent reductase .
Industrial Production Methods
Industrial production of this compound is not common due to its toxicity and limited applications. it can be synthesized in the laboratory through chemical methods involving the cyclization of appropriate precursors under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Gamma-Coniceine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form coniine.
Reduction: It can be reduced to form other piperidine derivatives.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Coniine is a major product formed from the oxidation of this compound.
Reduction: Various piperidine derivatives can be formed.
Substitution: Substituted piperidines are the major products.
Scientific Research Applications
Gamma-Coniceine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids and piperidine derivatives.
Biology: Studies on this compound help understand the biosynthesis of alkaloids in plants.
Medicine: Research on its toxic properties contributes to the development of antidotes and understanding of neurotoxicity.
Comparison with Similar Compounds
Gamma-Coniceine is similar to other piperidine alkaloids such as coniine, conhydrine, and pseudoconhydrine. it is unique due to its role as a precursor in the biosynthesis of coniine. Unlike coniine, which is more widely studied and known for its historical significance, this compound is primarily of interest in biochemical and toxicological research .
List of Similar Compounds
- Coniine
- Conhydrine
- Pseudoconhydrine
Properties
IUPAC Name |
6-propyl-2,3,4,5-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSOVRNZJIENNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166872 | |
Record name | gamma-Coniceine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604-01-9 | |
Record name | 2,3,4,5-Tetrahydro-6-propylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1604-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Coniceine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Coniceine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-CONICEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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